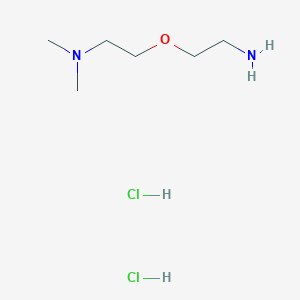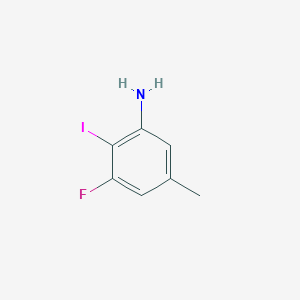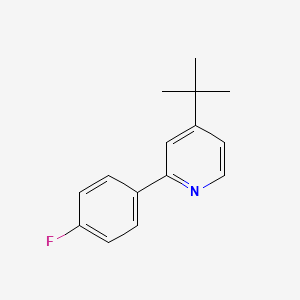
4-(tert-Butyl)-2-(4-fluorophenyl)pyridine
Übersicht
Beschreibung
4-(tert-Butyl)-2-(4-fluorophenyl)pyridine is a useful research compound. Its molecular formula is C15H16FN and its molecular weight is 229.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Solar Cell Efficiency Improvement : 4-(tert-Butyl)-2-(4-fluorophenyl)pyridine increases the open circuit voltage of dye-sensitized solar cells by reducing interface defect density and charge carrier recombination, enhancing solar cell efficiency (Dürr, Yasuda, & Nelles, 2006).
Catalysis in Organic Synthesis : This compound is used in Pd(II)-catalyzed cross-coupling reactions with 4-chloropyrimidines to synthesize 4-hydroxymethylpyrimidine, important in organic synthesis processes (Majeed, Antonsen, Benneche, & Undheim, 1989).
Formation of Hydrogen-Bonded Complexes : It can form hydrogen-bonded complexes with proton donors such as hydrogen tetrafluoroborate, hydrogen chloride, and hydrogen fluoride, aiding in the study of molecular interactions (Andreeva et al., 2006).
Study of Unsymmetrical 9-Borafluorene and Its Adducts : The synthesized compound is useful for studying terphenyl-substituted unsymmetrical 9-borafluorene and its adducts, as well as its dilithium salt (Wehmschulte, Khan, Twamley, & Schiemenz, 2001).
Enhancing Perovskite Solar Cells : It serves as an important additive in triarylamine-based organic hole-transporting materials for improving the efficiency and steady-state performance of perovskite solar cells (Xu et al., 2017).
Synthesis of Pyrazoles : It is used in the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, providing insights into regioselectivity and reaction media in organic synthesis (Martins et al., 2012).
Drug Development and Synthesis of New Molecules : The synthesized 3,4-disubstituted pyridine derivatives can be used in various scientific research applications, including drug development and synthesis of new molecules (Rappenglück et al., 2017).
Fluorescent Sensors : These compounds can be used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids (Han et al., 2020).
Eigenschaften
IUPAC Name |
4-tert-butyl-2-(4-fluorophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-15(2,3)12-8-9-17-14(10-12)11-4-6-13(16)7-5-11/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHQDNUUXRTACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



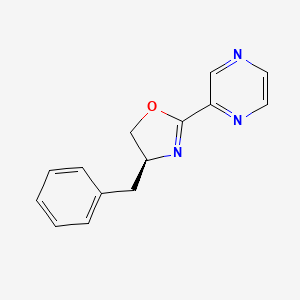
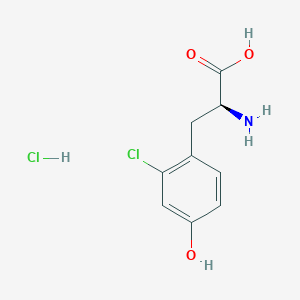

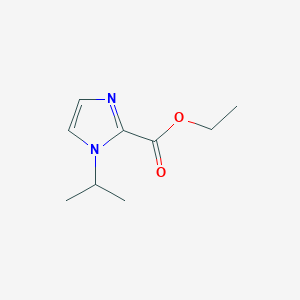
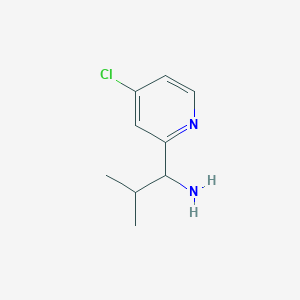

![1-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B8144221.png)

![7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B8144238.png)
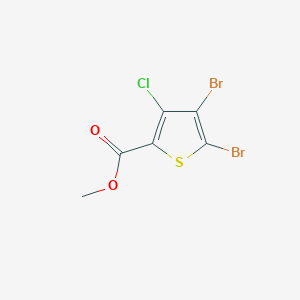
![1,6-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B8144254.png)
![7,9-Bis(2,6-diisopropylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B8144261.png)
